molecular formula C8H6BrF2NO2 B13724508 3-Bromo-5,6-difluoro-2-methoxybenzamide

3-Bromo-5,6-difluoro-2-methoxybenzamide

Cat. No.: B13724508
M. Wt: 266.04 g/mol
InChI Key: QTISAVMPRJHRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5,6-difluoro-2-methoxybenzamide is an organic compound with the molecular formula C8H6BrF2NO2 It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-difluoro-2-methoxybenzamide typically involves the bromination and fluorination of a methoxybenzamide precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) or similar compounds. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure the desired substitution patterns .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-difluoro-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-5,6-difluoro-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-difluoro-2-methoxybenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with target proteins or enzymes. This interaction can inhibit the activity of these targets, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5,6-difluoro-2-hydroxybenzamide
  • 3-Bromo-5,6-difluoro-2-aminobenzamide
  • 3-Bromo-5,6-difluoro-2-chlorobenzamide

Uniqueness

3-Bromo-5,6-difluoro-2-methoxybenzamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic propertiesCompared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H6BrF2NO2

Molecular Weight

266.04 g/mol

IUPAC Name

5-bromo-2,3-difluoro-6-methoxybenzamide

InChI

InChI=1S/C8H6BrF2NO2/c1-14-7-3(9)2-4(10)6(11)5(7)8(12)13/h2H,1H3,(H2,12,13)

InChI Key

QTISAVMPRJHRFK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1C(=O)N)F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.